![molecular formula C21H26O8 B12300632 1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-hydroxy-3-méthoxy-phényl)-2-[4-[(E)-3-hydroxyprop-1-ényl]-2,6-diméthoxy-phénoxy]propane-1,3-diol est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend plusieurs groupes hydroxyle et méthoxy, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(4-hydroxy-3-méthoxy-phényl)-2-[4-[(E)-3-hydroxyprop-1-ényl]-2,6-diméthoxy-phénoxy]propane-1,3-diol implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence souvent par la préparation du 4-hydroxy-3-méthoxybenzaldéhyde, qui est ensuite soumis à diverses réactions pour introduire les groupes fonctionnels nécessaires. Les réactifs couramment utilisés dans ces réactions comprennent les hydrazides, les esters et d’autres composés organiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend souvent l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter efficacement les réactions.
Analyse Des Réactions Chimiques
Types de réactions
1-(4-hydroxy-3-méthoxy-phényl)-2-[4-[(E)-3-hydroxyprop-1-ényl]-2,6-diméthoxy-phénoxy]propane-1,3-diol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène, souvent à l’aide d’oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants (p. ex. : permanganate de potassium), les agents réducteurs (p. ex. : borohydrure de sodium) et divers nucléophiles et électrophiles. Les conditions de réaction impliquent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour assurer les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des quinones, tandis que les réactions de réduction peuvent produire des alcools ou des alcanes.
Applications de la recherche scientifique
1-(4-hydroxy-3-méthoxy-phényl)-2-[4-[(E)-3-hydroxyprop-1-ényl]-2,6-diméthoxy-phénoxy]propane-1,3-diol a de nombreuses applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour la synthèse d’autres molécules organiques complexes.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques, d’agrochimiques et d’autres produits industriels.
Applications De Recherche Scientifique
1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol has numerous applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
Le mécanisme d’action du 1-(4-hydroxy-3-méthoxy-phényl)-2-[4-[(E)-3-hydroxyprop-1-ényl]-2,6-diméthoxy-phénoxy]propane-1,3-diol implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut exercer ses effets en se liant aux enzymes ou aux récepteurs, en modulant leur activité et en influençant divers processus biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte de son utilisation .
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-hydroxy-3-méthoxyphényl)méthanediol : Un composé apparenté présentant des groupes fonctionnels similaires mais une structure plus simple.
3-(4-hydroxy-3-méthoxyphényl)-1-(4-hydroxyphényl)-propan-1-one : Un autre composé similaire présentant des activités biologiques potentielles.
Unicité
1-(4-hydroxy-3-méthoxy-phényl)-2-[4-[(E)-3-hydroxyprop-1-ényl]-2,6-diméthoxy-phénoxy]propane-1,3-diol se distingue par sa structure complexe, qui offre de multiples sites pour la modification chimique et l’interaction avec les cibles biologiques. Cela en fait un composé polyvalent pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C21H26O8 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C21H26O8/c1-26-16-11-14(6-7-15(16)24)20(25)19(12-23)29-21-17(27-2)9-13(5-4-8-22)10-18(21)28-3/h4-7,9-11,19-20,22-25H,8,12H2,1-3H3/b5-4+ |
Clé InChI |
JVQPMSYMHZSFNV-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)/C=C/CO |
SMILES canonique |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


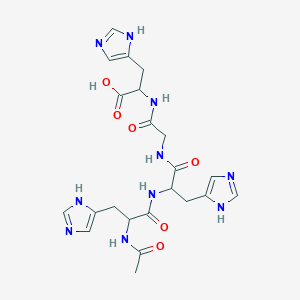
![1-[2-[[2-[2-[2-[2-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300556.png)
![2-[6-[[2-[5-[5-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B12300559.png)
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-(3-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}propanamido)-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12300561.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)
![N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12300576.png)
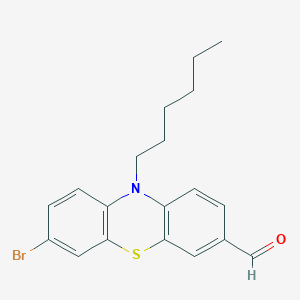
![6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)
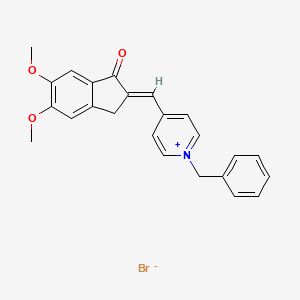
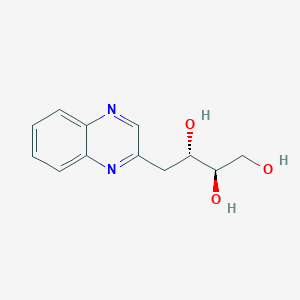

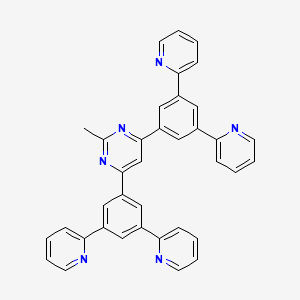
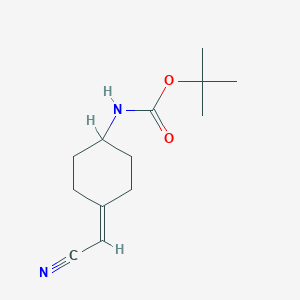
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
